2,3-Dimethylphenyl isocyanate
Overview
Description
2,3-Dimethylphenyl isocyanate is an organic compound with the molecular formula C₉H₉NO. It is a derivative of phenyl isocyanate, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,3-dimethylaniline with phosgene. The reaction typically takes place in a solvent such as 1,2-dichloroethane at reflux temperature. The reaction conditions include a molar ratio of 2,3-dimethylaniline to phosgene of 2.0 to 2.4, and the reaction time ranges from 3 to 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid phosgene instead of traditional phosgene gas. This method is preferred due to its safer handling and lower environmental impact. The reaction is carried out at controlled temperatures, typically between 0-5°C initially, followed by a higher temperature of 75-80°C for the completion of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines to form carbamic acids, urethanes, and ureas, respectively.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Water: Reacts with this compound to form carbamic acid.
Alcohols: React to form urethanes.
Amines: React to form ureas.
Major Products
Carbamic Acids: Formed from the reaction with water.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
2,3-Dimethylphenyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2,3-dimethylphenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamic acids, urethanes, and ureas, depending on the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Lacks the methyl groups present in 2,3-dimethylphenyl isocyanate.
2,4-Dimethylphenyl isocyanate: Has methyl groups at the 2 and 4 positions instead of 2 and 3.
2,6-Dimethylphenyl isocyanate: Has methyl groups at the 2 and 6 positions.
Uniqueness
This compound is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of products formed in reactions. This positional isomerism can lead to different physical and chemical properties compared to other dimethylphenyl isocyanates .
Properties
IUPAC Name |
1-isocyanato-2,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-9(8(7)2)10-6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJIEOCVVIBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166584 | |
Record name | 2,3-Dimethylphenylisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1591-99-7 | |
Record name | 2,3-Dimethylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1591-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylphenylisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylphenylisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyanato-2,3-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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